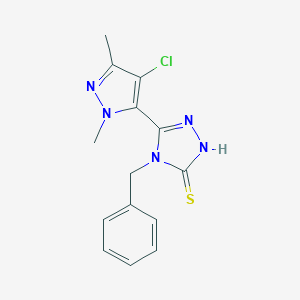
4-benzyl-5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol, also known as BCTT, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCTT is a member of the 1,2,4-triazole family of compounds, which are known to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.
科学的研究の応用
4-benzyl-5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. 4-benzyl-5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol has been shown to exhibit potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). 4-benzyl-5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol has also been studied for its anticancer properties, with promising results in preclinical studies.
作用機序
The mechanism of action of 4-benzyl-5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve inhibition of key enzymes involved in various biological processes. 4-benzyl-5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit bacterial DNA gyrase, which is essential for DNA replication and cell division. 4-benzyl-5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis. In addition, 4-benzyl-5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of nucleic acids.
Biochemical and Physiological Effects:
4-benzyl-5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol has been shown to exhibit a range of biochemical and physiological effects, including inhibition of bacterial growth, inhibition of viral replication, and induction of apoptosis in cancer cells. 4-benzyl-5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol has also been shown to exhibit anti-inflammatory properties, with potential applications in the treatment of various inflammatory disorders.
実験室実験の利点と制限
4-benzyl-5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments, including its potent antimicrobial and antiviral activity, as well as its potential anticancer properties. However, 4-benzyl-5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol also has some limitations, including its toxicity and potential side effects, as well as its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for 4-benzyl-5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol research, including the development of more efficient synthesis methods, the optimization of its biological activity, and the exploration of its potential applications in various scientific research fields. 4-benzyl-5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol may also have potential applications in the development of new antimicrobial, antiviral, and anticancer drugs. Further studies are needed to fully understand the mechanism of action of 4-benzyl-5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol and its potential applications in scientific research.
合成法
4-benzyl-5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol can be synthesized via a multistep reaction starting from 4-chloro-1,3-dimethyl-5-nitropyrazole. The first step involves the reduction of the nitro group to an amino group using sodium dithionite. The resulting compound is then treated with benzyl bromide in the presence of potassium carbonate to obtain the benzylated intermediate. The final step involves the cyclization of the intermediate using thiosemicarbazide in the presence of sulfuric acid to yield 4-benzyl-5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol.
特性
分子式 |
C14H14ClN5S |
|---|---|
分子量 |
319.8 g/mol |
IUPAC名 |
4-benzyl-3-(4-chloro-2,5-dimethylpyrazol-3-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H14ClN5S/c1-9-11(15)12(19(2)18-9)13-16-17-14(21)20(13)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,17,21) |
InChIキー |
LMNAYEWTJMHLAW-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C2=NNC(=S)N2CC3=CC=CC=C3)C |
正規SMILES |
CC1=NN(C(=C1Cl)C2=NNC(=S)N2CC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279821.png)
![5-(4-Bromophenyl)-7-(2-thienyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B279823.png)
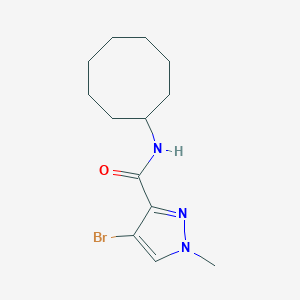
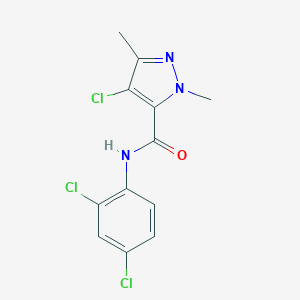
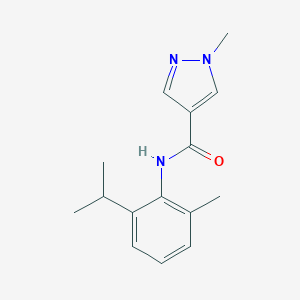
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B279832.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-2-furamide](/img/structure/B279836.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279839.png)
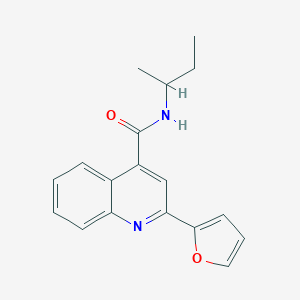
![4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B279846.png)
![4-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B279847.png)
![ethyl 3-({[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279848.png)
![4-(3-methylphenyl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279849.png)